molecular formula C12H21NO5S B2810459 tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate CAS No. 2126178-27-4

tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate

Cat. No.: B2810459
CAS No.: 2126178-27-4
M. Wt: 291.36
InChI Key: PUMIEOFAIPXBKJ-UHFFFAOYSA-N
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Description

tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate is a chemical compound with the molecular formula C12H21NO5S and a molecular weight of 291.37 g/mol . This compound is characterized by the presence of a thiopyran ring, which is a sulfur-containing heterocycle, and a carbamate group, which is a functional group derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate typically involves the reaction of a thiopyran derivative with tert-butyl carbamate under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be further oxidized to form sulfone or sulfoxide derivatives.

    Reduction: The carbonyl group in the oxoethyl side chain can be reduced to form alcohol derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)thian-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5S/c1-11(2,3)18-10(15)13-12(4-7-14)5-8-19(16,17)9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMIEOFAIPXBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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